Differential Polymerase Incorporation by HIV-1 Reverse Transcriptase vs. Mammalian DNA Polymerase α
HIV-1 reverse transcriptase (RT) incorporates 2'-deoxyisoguanosine triphosphate (d-isoGTP) opposite thymidine (T) in a DNA template approximately 10 times more efficiently than eukaryotic DNA polymerase α [1]. This differential recognition was observed both in the absence and presence of dATP, indicating a specific and quantifiable preference by the viral enzyme over a host polymerase [1].
| Evidence Dimension | Enzymatic Incorporation Efficiency |
|---|---|
| Target Compound Data | d-isoGTP incorporation opposite T by HIV-1 RT (efficiency metric: not explicitly given as kcat/Km but reported as ~10-fold higher) |
| Comparator Or Baseline | d-isoGTP incorporation opposite T by Eukaryotic DNA polymerase α |
| Quantified Difference | Approximately 10-fold higher incorporation efficiency by HIV-1 RT relative to DNA polymerase α |
| Conditions | In vitro primer extension assays with DNA and RNA templates |
Why This Matters
This evidence supports the procurement of 2'-deoxyisoguanosine for virology research focused on HIV reverse transcriptase's unique substrate specificity and potential therapeutic targeting.
- [1] Horn, T.; Chang, C. A.; Urdea, M. S.; et al. Recognition of 2′-deoxyisoguanosine triphosphate by HIV-1 reverse transcriptase and mammalian cellular DNA polymerases. Bioorganic & Medicinal Chemistry Letters 1998, 8 (8), 949-952. View Source
